
4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline
Descripción general
Descripción
4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline (TFMA) is an important thiophene-containing compound that has been widely studied due to its unique properties. TFMA is a versatile building block for the synthesis of various organic and inorganic compounds, and its derivatives have been used in a variety of applications, ranging from optoelectronic materials to drug delivery systems. In addition, TFMA has been studied for its potential use in scientific research applications and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application is in the field of corrosion science, where derivatives of thiophene, similar in structure to 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline, have been synthesized and shown to act as efficient corrosion inhibitors for mild steel in acidic solutions. These compounds adsorb onto the steel surface, following Langmuir's adsorption isotherm, and their efficiency increases with concentration. The relationship between their molecular structure and inhibition efficiency has been explored using quantum chemical calculations (Daoud et al., 2014).
Electroluminescence
In the realm of electroluminescent materials, novel classes of emitting amorphous molecular materials have been developed that include thiophene units. These materials exhibit intense fluorescence, high glass-transition temperatures, and serve as excellent emitting layers in organic electroluminescent devices, showcasing their potential in light-emitting diodes (LEDs) and displays (Doi et al., 2003).
Metal Complexes
Research has also been conducted on metal(II) thiophenyl Schiff base complexes derived from thiophene-aniline compounds, demonstrating their magnetic and thermal properties. These complexes exhibit various coordination geometries and have potential applications in materials science and catalysis (Osowole, 2011).
Polymer Networks
A study on rare earth metal complexes with thiophene-amido ligands revealed the synthesis and structural characterization of such complexes. These findings contribute to our understanding of coordination chemistry and offer insights into the design of new materials with potential electronic or catalytic applications (Wang et al., 2007).
Sensor Applications
Thiophene derivatives have been utilized in the synthesis of sensor materials. For instance, turn-off fluorescence studies of novel thiophene substituted 1,3,4-oxadiazoles have demonstrated their application in aniline sensing, highlighting the role of such compounds in environmental monitoring and safety (Naik et al., 2018).
Propiedades
IUPAC Name |
4-thiophen-2-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWNSZSAMWAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


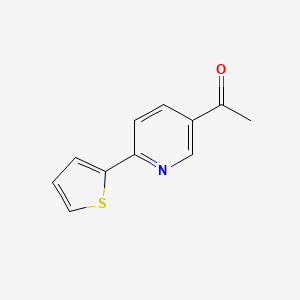
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)


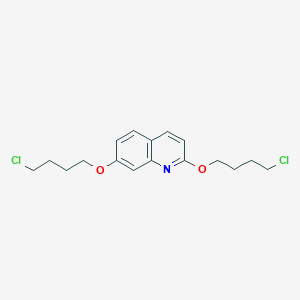
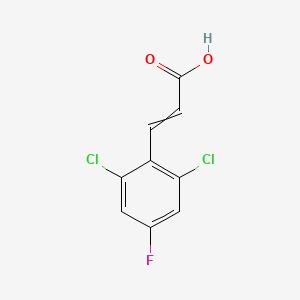
![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)
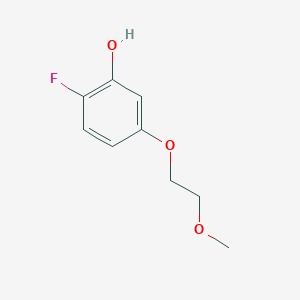
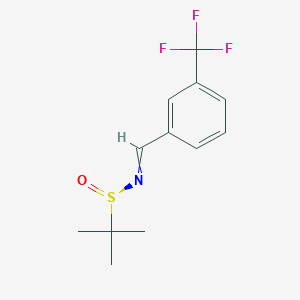


![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
